molecular formula C4H10ClNO2S B13909088 Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride CAS No. 6940-79-0

Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride

Cat. No.: B13909088
CAS No.: 6940-79-0
M. Wt: 171.65 g/mol
InChI Key: YXTHZMMMPYIAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride is a chemical compound with the molecular formula C4H9NO2S·HCl. It is a derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-(2-mercaptoethyl)amino group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride typically involves the reaction of 2-mercaptoethylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, including 2-mercaptoethylamine and acetic acid, are subjected to rigorous quality control measures to ensure consistency and reliability. The reaction is carried out in reactors equipped with advanced monitoring systems to maintain optimal conditions. The final product is purified through various techniques, such as crystallization and filtration, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or mercapto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are performed in the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate the role of thiol groups in proteins and enzymes.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in specific physiological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Poly(ethylene glycol) 2-aminoethyl ether acetic acid
  • Poly(ethylene glycol) 2-mercaptoethyl ether acetic acid
  • 2-((2-Mercaptoethyl)amino)acetic acid

Uniqueness

Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and mercapto groups allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its ability to interact with thiol groups in proteins makes it valuable in biochemical and medicinal research.

Properties

CAS No.

6940-79-0

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

carboxymethyl(2-sulfanylethyl)azanium;chloride

InChI

InChI=1S/C4H9NO2S.ClH/c6-4(7)3-5-1-2-8;/h5,8H,1-3H2,(H,6,7);1H

InChI Key

YXTHZMMMPYIAJE-UHFFFAOYSA-N

Canonical SMILES

C(CS)[NH2+]CC(=O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.